

"hydrothermal synthesis of calcium silicate hydrates"

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Compound of Interest

Compound Name: Calcium;silicate

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Introduction to Calcium Silicate Hydrates (C-S-H)

Calcium Silicate Hydrates (C-S-H) are a family of minerals that are the primary binding phase in most concrete and cement-based materials, constituting 60-70% of a fully hydrated cement paste.^[1] The notation C-S-H, using cement chemist notation (C=CaO, S=SiO₂, H=H₂O), reflects their variable stoichiometry.^[1] These compounds, both natural and synthetic, are of significant scientific and technological interest due to their crucial role in the strength and durability of building structures.^[1] Hydrothermal synthesis is a widely applied method for producing well-crystalline C-S-H phases, such as tobermorite and xonotlite, by subjecting calcium and silicon precursors to elevated temperatures and pressures in an aqueous environment.^[2] This technique allows for precise control over the crystallinity, morphology, and phase composition of the final product.^[2]

Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes single or heterogeneous chemical reactions in aqueous solutions at high temperatures and pressures to crystallize materials.^[2] The process typically occurs in a sealed, heated pressure vessel called an autoclave. For C-S-H synthesis, the fundamental stages involve:

- Dissolution of Precursors: Calcium- and silicon-containing raw materials dissolve in water at elevated temperatures.^[3]

- Formation of Amorphous Gel: The dissolved species react to form an amorphous, hydrated calcium silicate gel (C-S-H gel).[3]
- Crystallization: With continued time, temperature, and pressure, the amorphous gel transforms into low-crystallinity C-S-H phases.[3]
- Crystal Growth: These low-crystallinity phases further grow and recrystallize into well-defined, high-crystallinity minerals like tobermorite or xonotlite.[2][3]

This method is advantageous for its ability to produce a wide array of compositions and control particle size and morphology by varying reaction parameters.[2]

Key Synthesis Parameters and Their Influence

The final properties, phase composition, and crystallinity of the synthesized C-S-H are heavily dependent on the hydrothermal treatment conditions.[2] The most critical parameters include the Ca/Si ratio of the precursors, reaction temperature, pressure, and reaction time.

Influence of Ca/Si Molar Ratio

The molar ratio of calcium to silicon (Ca/Si) in the initial mixture is a primary determinant of the final C-S-H phase. Different phases are stable within specific Ca/Si ratio ranges. For instance, tobermorite formation is favored at a Ca/Si ratio of approximately 0.83, while xonotlite synthesis is optimal at a Ca/Si ratio of 1.0.[4] Increasing the Ca/Si ratio generally leads to a decrease in the polymerization of silica tetrahedra within the C-S-H structure.[5] Studies have shown that as the Ca/Si ratio increases, the morphology of C-S-H can transform from sheet-like shapes to long, reticular fibers.[5] Furthermore, a higher Ca/Si ratio can promote the formation of C-S-H with a more stable structure at elevated temperatures.[3]

Influence of Temperature and Pressure

Temperature is a critical parameter that dictates the reaction kinetics and the specific C-S-H phase formed. At lower temperatures (e.g., below 120°C), poorly crystalline C-S-H is typically obtained.[2] As the temperature increases, more crystalline and stable phases begin to form. Tobermorite is often synthesized in the range of 150-200°C, while xonotlite generally requires higher temperatures, around 200-250°C.[2][6][7] It is important to note that some phases are metastable; for example, tobermorite can transform into xonotlite at temperatures above 130°C

with prolonged reaction times. Pressure in the autoclave is typically the saturated steam pressure corresponding to the synthesis temperature.[2][7] For example, a temperature of 180°C corresponds to a pressure of 1 MPa, and 220°C corresponds to 2.3 MPa.[7][8]

Influence of Precursors and Reaction Time

The reactivity of the silicon and calcium source materials significantly affects the reaction rate and the formation of crystalline C-S-H. Amorphous silica sources, like nano-silica or silica fume, are more reactive and tend to favor the synthesis of amorphous C-S-H, while more crystalline sources like quartz powder lead to the production of crystalline phases.[2] Extending the reaction time generally enhances the crystallinity of the product without altering the crystal structure.[2] For example, in one study, increasing the duration from 0.5 to 1 hour significantly improved C-S-H crystallinity.[2]

Data Summary of Synthesis Parameters

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of different C-S-H phases.

Table 1: Synthesis Parameters for Tobermorite

| Ca/Si Ratio | Temperature (°C) | Pressure (MPa) | Time (h) | Precursors | Resulting Phase | Reference(s) |
|-------------|------------------|-----------------|----------|-------------------------|----------------------------|--------------|
| 0.83 | 180 | 1.0 | 10 | Lime, Waste Clay Bricks | Tobermorite | [9] |
| 0.83 | 180 | 1.0 | N/A | Lime, Quartz | Tobermorite | [7][10] |
| 0.66 - 0.83 | 180 - 200 | Saturated Steam | N/A | N/A | 1.13 nm Tobermorite | [4] |
| 0.8 | 175 | Saturated Steam | N/A | N/A | Al-substituted Tobermorite | [11] |
| N/A | 200 | 2.0 | 3 - 10 | Ca(II)-EDTA complex | Tobermorite Fibers | [12][13] |

| N/A | 220 | N/A | 1.5 | Calcium Hydroxide, Fumed Silica | Tobermorite | [12] |

Table 2: Synthesis Parameters for Xonotlite

| Ca/Si Ratio | Temperature (°C) | Pressure (MPa) | Time (h) | Precursors | Resulting Phase | Reference(s) |
|-------------|------------------|-----------------|----------|--|------------------|-------------------------|
| 1.0 | 200 - 220 | Saturated Steam | N/A | N/A | Xonotlite | [4] |
| 1.0 | 220 | 2.3 | 4 - 24 | Hydrated Cement, Silica Fume | Xonotlite | [8][14] |
| 1.0 | 200 | N/A | 2 - 4 | Amorphous Silica Fume, Lime | Xonotlite | [15] |
| N/A | 220 | N/A | 15 | SiO ₂ Powder, Ca(OH) ₂ | Xonotlite Fibers | [16] |

| 1.0 | 200, 225, 250 | Autogenous | 20 | N/A | Xonotlite | [\[17\]](#) |

Table 3: General Phase Formation under Varied Conditions

| Ca/Si Ratio | Temperature (°C) | Resulting Phase(s) | Reference(s) |
|-------------|------------------|--|---------------------|
| 0.75 - 1.0 | < 150 | 1.1 nm Tobermorite (not stable >150°C) | [2] |
| > 1.0 | 150 - 200 | α-C ₂ SH (Alpha-dicalcium silicate hydrate) | [6] |
| 2.0 | 350 | Dellaite (from α-C ₂ SH) | [6] |
| N/A | < 120 | Poorly crystalline C-S-H | [2] |
| N/A | > 180 - 220 | Tobermorite | [2] |

| N/A | 210 - 230 | Gyrolite |[\[18\]](#) |

Experimental Protocols

General Protocol for Hydrothermal Synthesis of C-S-H

This protocol provides a generalized procedure for synthesizing crystalline C-S-H phases like tobermorite or xonotlite in a laboratory setting.

1. Precursor Preparation:

- Select appropriate calcium and silicon sources. Common calcium sources include calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂).[\[5\]](#)[\[16\]](#) Silicon sources can be fumed silica, silica fume, quartz, or recycled glass.[\[2\]](#)[\[19\]](#)[\[5\]](#)
- Calculate and weigh the precursors to achieve the desired Ca/Si molar ratio (e.g., 0.83 for tobermorite, 1.0 for xonotlite).[\[19\]](#)

2. Slurry Formation:

- Mix the weighed precursors with deionized water to form a slurry. A typical water-to-solid (w/s) ratio is 10.0 or higher.[\[4\]](#)
- Stir the slurry vigorously for a set period (e.g., 30 minutes at 700 rpm) to ensure a homogeneous mixture.[\[8\]](#)

3. Hydrothermal Reaction:

- Transfer the slurry into a PTFE-lined stainless steel autoclave.[\[4\]](#)
- Seal the autoclave and place it in a programmable oven or heating mantle.
- Heat the autoclave to the target synthesis temperature (e.g., 180°C for tobermorite, 220°C for xonotlite).[\[7\]](#)[\[8\]](#) The pressure inside the vessel will rise to the saturated steam pressure at that temperature.
- Maintain the isothermal curing for the desired reaction time (e.g., 4 to 72 hours).[\[4\]](#)[\[8\]](#) The vessel may be kept static or agitated/stirred depending on the desired outcome.[\[8\]](#)

4. Product Recovery and Post-Processing:

- After the reaction time is complete, cool the autoclave to room temperature.
- Open the vessel and recover the product slurry.
- Filter the slurry and wash the solid product with deionized water to remove any unreacted ions.
- Dry the filtered product in an oven at a specified temperature (e.g., 80-110°C) until a constant weight is achieved.[2][8]
- The dried powder can then be gently ground with a mortar and pestle for characterization.[8]

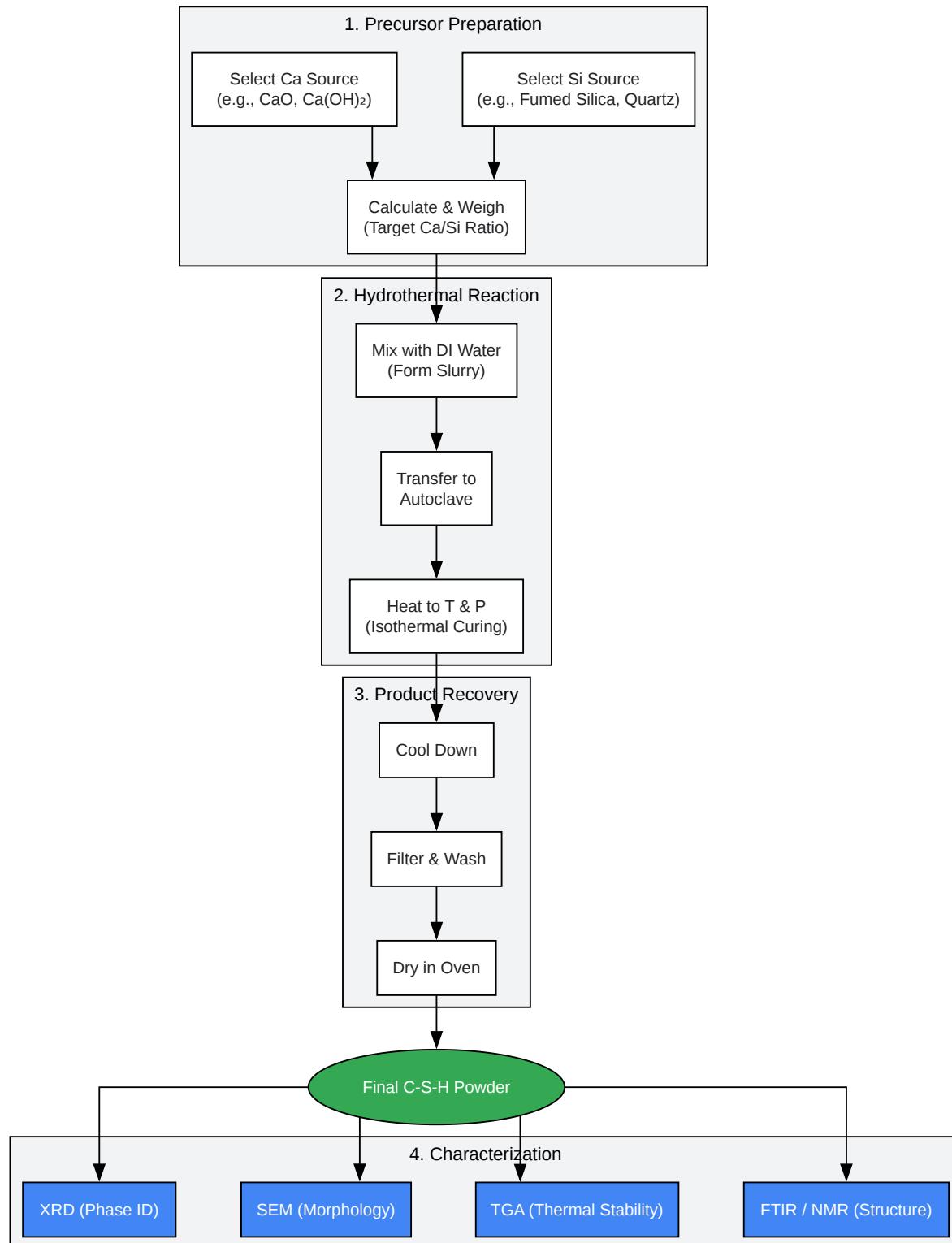
Key Characterization Techniques

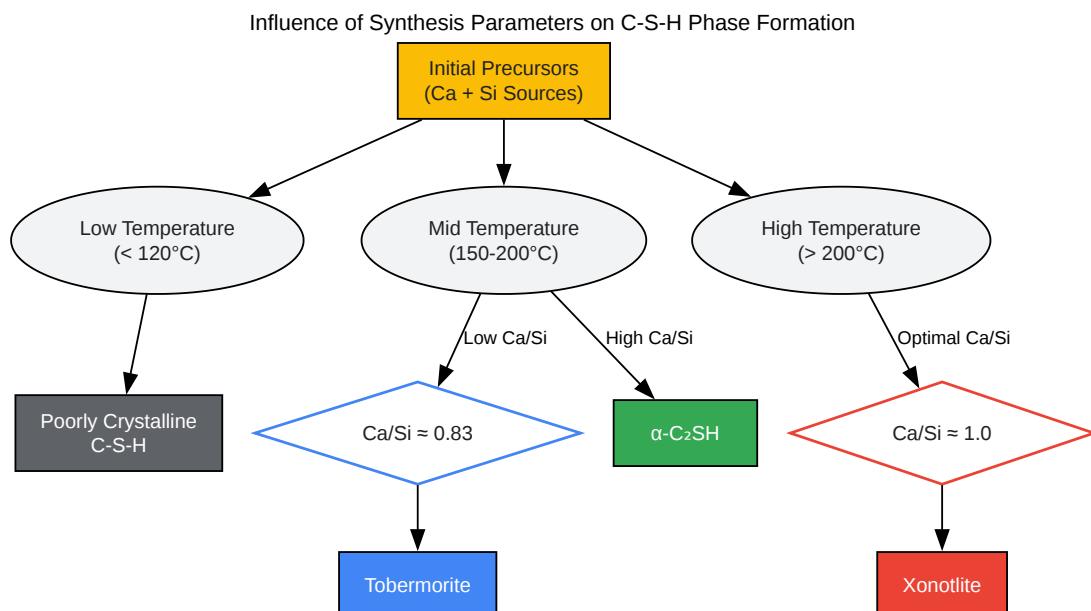
To analyze the synthesized C-S-H, a suite of characterization techniques is employed:

- X-ray Diffraction (XRD): Used to identify the crystalline phases present in the product and to assess the degree of crystallinity.[2][20][21]
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the product's morphology, revealing the shape and size of the crystals (e.g., fibrous, plate-like).[5]
- Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which helps to quantify the amount of bound water and identify thermal decomposition events characteristic of specific C-S-H phases.[20][22]
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups present, such as Si-O and O-H bonds, confirming the formation of hydrated silicates.[2][20]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the polymerization state of the silicate chains (e.g., Q¹, Q², Q³ sites).[21]

Visualizing Synthesis Workflows and Pathways

Diagrams generated using Graphviz DOT language help to visualize the experimental and logical processes in C-S-H synthesis.





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